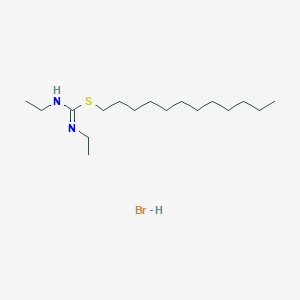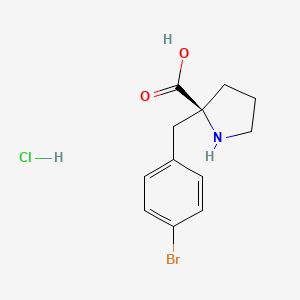
tert-Butyl-bis(2-chloroethyl)amine hydrochloride
Overview
Description
tert-Butyl-bis(2-chloroethyl)amine hydrochloride: is a chemical compound that contains two reactive alkylating moieties. It is often used in organic synthesis and medicinal chemistry as an intermediate. The compound is known for its ability to interact with DNA, RNA, and proteins, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl-bis(2-chloroethyl)amine hydrochloride can be synthesized through the reaction of tert-butylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization from suitable solvents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl-bis(2-chloroethyl)amine hydrochloride undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of tert-Butyl-bis(2-azidoethyl)amine or tert-Butyl-bis(2-thiocyanatoethyl)amine.
Oxidation: Formation of tert-Butyl-bis(2-chloroethyl)amine N-oxide.
Reduction: Formation of tert-Butyl-bis(2-aminoethyl)amine.
Scientific Research Applications
Chemistry: tert-Butyl-bis(2-chloroethyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including piperazine derivatives .
Biology: The compound’s ability to interact with DNA and RNA makes it useful in studying genetic material and its modifications.
Medicine: In medicinal chemistry, this compound is used to develop drugs that target specific cellular pathways.
Industry: The compound is employed in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
tert-Butyl-bis(2-chloroethyl)amine hydrochloride exerts its effects primarily through alkylation. The compound’s alkylating moieties react with nucleophilic sites on DNA, RNA, and proteins, leading to the formation of covalent bonds. This interaction can result in the disruption of normal cellular processes, making it useful in research focused on understanding cellular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
- Nornitrogen mustard hydrochloride
Comparison: tert-Butyl-bis(2-chloroethyl)amine hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds like bis(2-chloroethyl)amine hydrochloride, which lacks the tert-butyl group and therefore has different reactivity and applications .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N.ClH/c1-8(2,3)11(6-4-9)7-5-10;/h4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXAZLFLCKSEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCCl)CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80982017 | |
| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-57-6 | |
| Record name | t-Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)









